Salermide

Catalog No.
S542331
CAS No.
1105698-15-4
M.F
C26H22N2O2
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salermide

CAS Number

1105698-15-4

Product Name

Salermide

IUPAC Name

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)

InChI Key

HQSSEGBEYORUBY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Salermide

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

The exact mass of the compound Salermide is 394.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Salermide (CAS 1105698-15-4) is a cell-permeable, reverse-amide sirtuin inhibitor that acts as a potent dual repressor of SIRT1 and SIRT2 [1]. Unlike early-generation sirtuin modulators, Salermide is specifically procured for its ability to induce massive, cancer-specific apoptosis rather than mere cytostasis [1]. Its structural design—featuring a reversed amide linkage compared to its parent compound, Sirtinol—enables enhanced hydrogen bonding within the sirtuin catalytic pocket [1]. This translates to robust in vitro and in vivo target engagement, making Salermide a critical benchmark compound for epigenetic research, oncology drug discovery, and studies requiring simultaneous SIRT1/2 blockade to reactivate proapoptotic genes [2].

Procuring generic class III histone deacetylase (HDAC) inhibitors or SIRT1-selective analogs (such as EX-527) as substitutes for Salermide fundamentally compromises apoptotic assay outcomes [1]. While highly selective SIRT1 inhibitors like EX-527 successfully block SIRT1, they fail to achieve the dual SIRT1/SIRT2 inhibition required to trigger p53 and tubulin hyperacetylation, resulting only in G1 cell cycle arrest rather than true apoptosis[1]. Furthermore, substituting Salermide with its direct parent compound, Sirtinol, reduces SIRT2 inhibitory potency and alters the compound's binding affinity, leading to inconsistent reactivation of epigenetically repressed proapoptotic genes[2]. For workflows demanding complete apoptotic induction via sirtuin blockade, Salermide's specific dual-affinity profile is non-interchangeable [1].

Dual SIRT1/SIRT2 Inhibitory Potency vs. Sirtinol

Salermide demonstrates a more balanced and potent dual-inhibition profile against SIRT1 and SIRT2 compared to its parent compound, Sirtinol [1]. In vitro assays reveal that while Sirtinol exhibits heavily skewed activity (SIRT1 IC50 = 37.6 μM; SIRT2 IC50 = 103.4 μM), Salermide maintains robust potency across both targets, significantly improving SIRT2 suppression (SIRT2 IC50 = 45.0 μM) [1]. This enhanced SIRT2 affinity is driven by the reverse amide structure, which establishes a critical polar interaction with Gln167 in the catalytic pocket—an interaction entirely absent in Sirtinol [2].

Evidence DimensionSIRT2 Inhibitory Potency (IC50)
Target Compound Data45.0 μM (Salermide)
Comparator Or Baseline103.4 μM (Sirtinol)
Quantified Difference2.3-fold increase in SIRT2 inhibitory potency
ConditionsIn vitro fluorogenic sirtuin assay

Buyers requiring simultaneous, balanced suppression of both SIRT1 and SIRT2 for whole-cell phenotypic assays should select Salermide over Sirtinol to ensure adequate SIRT2 target engagement.

Apoptotic Induction Efficacy vs. SIRT1-Selective Inhibitors

The requirement for dual SIRT1/2 inhibition to achieve cell death makes Salermide functionally superior to SIRT1-selective inhibitors like EX-527 in apoptosis assays [1]. When tested in MCF-7 breast carcinoma cells, Salermide successfully induced massive cell death, achieving ≥80% inhibition of proliferation at 25 μM[1]. In stark contrast, EX-527 failed to induce apoptosis even at 100 μM, instead only causing G1 cell cycle arrest [1]. This divergence occurs because EX-527 lacks the intracellular SIRT2 inhibitory capacity necessary to trigger the full proapoptotic cascade [1].

Evidence DimensionCellular Proliferation Inhibition / Apoptosis Induction
Target Compound Data≥80% inhibition of proliferation (massive apoptosis) at 25 μM
Comparator Or BaselineEX-527 (Requires ≥100 μM for substantial repression, yields only G1 arrest)
Quantified DifferenceComplete shift from cytostasis to apoptosis at 4-fold lower concentrations
ConditionsMCF-7 breast carcinoma cells, 72-hour treatment

For procurement in oncology research, Salermide is essential when the experimental endpoint is cell death (apoptosis) rather than mere cell cycle arrest.

In Vivo Target Engagement and Tubulin Acetylation

Salermide's ability to penetrate cells and engage SIRT2 in vivo is quantitatively validated by its effect on tubulin acetylation [1]. While SIRT1-selective inhibitors like EX-527 may show some off-target SIRT2 inhibition in cell-free assays, they fail to cause any reacetylation of tubulin in whole-cell models, confirming an inability to engage SIRT2 in vivo[1]. Treatment of cancer cells with Salermide results in the robust accumulation of acetylated tubulin, a direct biomarker of intracellular SIRT2 inhibition [1]. Salermide's dual penetration and engagement ensure that both nuclear and cytoplasmic targets are effectively neutralized [1].

Evidence DimensionIntracellular Tubulin Acetylation (SIRT2 biomarker)
Target Compound DataRobust accumulation of acetylated tubulin
Comparator Or BaselineEX-527 (No tubulin acetylation observed)
Quantified DifferenceBinary functional divergence in cytoplasmic target engagement
ConditionsWhole-cell Western blot analysis of acetylated tubulin

Researchers utilizing tubulin acetylation as a downstream readout for SIRT2 inhibition must procure Salermide, as SIRT1-exclusive agents will yield false-negative results in these assays.

Dual Sirtuin Blockade in Cancer Apoptosis Models

Because Salermide effectively inhibits both SIRT1 and SIRT2, it is the preferred chemical probe for inducing apoptosis in human cancer cell lines (e.g., MCF-7, MOLT4, MDA-MB-231) [1]. Its ability to reactivate epigenetically repressed proapoptotic genes makes it ideal for phenotypic screening assays where cell death—rather than cell cycle arrest—is the required endpoint [2].

Cytoskeletal and Tubulin Acetylation Assays

Salermide's strong in vivo engagement of SIRT2, proven by its capacity to induce tubulin hyperacetylation, positions it as a critical reagent for studying cytoskeletal dynamics [2]. It is highly recommended for researchers mapping the cytoplasmic roles of sirtuins, where SIRT1-selective inhibitors like EX-527 fail to produce the necessary acetyl-tubulin accumulation [2].

Structural Biology and Pharmacophore Validation

As a reverse-amide analog of Sirtinol, Salermide serves as a benchmark compound in structural biology and medicinal chemistry workflows [1]. It is utilized to validate docking models and pharmacophore designs targeting the sirtuin catalytic pocket, specifically exploiting the polar interaction with Gln167 that dictates enhanced SIRT2 affinity [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

394.168127949 Da

Monoisotopic Mass

394.168127949 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[3-[(2-oxo-1-naphthalenylidene)methylamino]phenyl]-2-phenylpropanamide

Dates

Last modified: 08-15-2023
1: Liu G, Su L, Hao X, Zhong N, Zhong D, Singhal S, Liu X. Salermide up-regulates death receptor 5 expression through the ATF4-ATF3-CHOP axis and leads to apoptosis in human cancer cells. J Cell Mol Med. 2012 Jul;16(7):1618-28. doi: 10.1111/j.1582-4934.2011.01401.x. PubMed PMID: 21801305; PubMed Central PMCID: PMC3823229.
2: Lara E, Mai A, Calvanese V, Altucci L, Lopez-Nieva P, Martinez-Chantar ML, Varela-Rey M, Rotili D, Nebbioso A, Ropero S, Montoya G, Oyarzabal J, Velasco S, Serrano M, Witt M, Villar-Garea A, Imhof A, Mato JM, Esteller M, Fraga MF. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect. Oncogene. 2009 Feb 12;28(6):781-91. doi: 10.1038/onc.2008.436. Erratum in: Oncogene. 2009 Feb 26;28(8):1168. Inhof, A [corrected to Imhof, A]. PubMed PMID: 19060927.
3: Rotili D, Tarantino D, Nebbioso A, Paolini C, Huidobro C, Lara E, Mellini P, Lenoci A, Pezzi R, Botta G, Lahtela-Kakkonen M, Poso A, Steinkühler C, Gallinari P, De Maria R, Fraga M, Esteller M, Altucci L, Mai A. Discovery of salermide-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells. J Med Chem. 2012 Dec 27;55(24):10937-47. doi: 10.1021/jm3011614. PubMed PMID: 23189967.
4: Salahshoor MR, Dastjerdi MN, Jalili C, Mardani M, Khazaei M, Darehdor AS, Valiani A, Roshankhah S. Combination of Salermide and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines. Int J Prev Med. 2013 Dec;4(12):1402-13. PubMed PMID: 24498496; PubMed Central PMCID: PMC3898446.
5: Yar Saglam AS, Yilmaz A, Onen HI, Alp E, Kayhan H, Ekmekci A. HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells. EXCLI J. 2016 Apr 4;15:246-55. doi: 10.17179/excli2016-186. PubMed PMID: 27330528; PubMed Central PMCID: PMC4908665.
6: Peck B, Chen CY, Ho KK, Di Fruscia P, Myatt SS, Coombes RC, Fuchter MJ, Hsiao CD, Lam EW. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Mol Cancer Ther. 2010 Apr;9(4):844-55. doi: 10.1158/1535-7163.MCT-09-0971. PubMed PMID: 20371709.
7: Moretti NS, da Silva Augusto L, Clemente TM, Antunes RP, Yoshida N, Torrecilhas AC, Cano MI, Schenkman S. Characterization of Trypanosoma cruzi Sirtuins as Possible Drug Targets for Chagas Disease. Antimicrob Agents Chemother. 2015 Aug;59(8):4669-79. doi: 10.1128/AAC.04694-14. PubMed PMID: 26014945; PubMed Central PMCID: PMC4505258.
8: Dastjerdi MN, Salahshoor MR, Mardani M, Rabbani M, Hashemibeni B, Gharagozloo M, Kazemi M, Esmaeil N, Roshankhah Sh, Golmohammadi R, Mobarakian M. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines. Res Pharm Sci. 2013 Apr;8(2):79-89. PubMed PMID: 24019817; PubMed Central PMCID: PMC3764679.
9: Yao QP, Qi YX, Zhang P, Cheng BB, Yan ZQ, Jiang ZL. SIRT1 and Connexin40 Mediate the normal shear stress-induced inhibition of the proliferation of endothelial cells co-cultured with vascular smooth muscle cells. Cell Physiol Biochem. 2013;31(2-3):389-99. doi: 10.1159/000343376. PubMed PMID: 23548481.
10: Liu PY, Xu N, Malyukova A, Scarlett CJ, Sun YT, Zhang XD, Ling D, Su SP, Nelson C, Chang DK, Koach J, Tee AE, Haber M, Norris MD, Toon C, Rooman I, Xue C, Cheung BB, Kumar S, Marshall GM, Biankin AV, Liu T. The histone deacetylase SIRT2 stabilizes Myc oncoproteins. Cell Death Differ. 2013 Mar;20(3):503-14. doi: 10.1038/cdd.2012.147. PubMed PMID: 23175188; PubMed Central PMCID: PMC3569991.
11: Singh R, Yadav BS, Singh S, Pandey PN, Mani A. In-silico screening of Schistosoma mansoni Sirtuin1 inhibitors for prioritization of drug candidates. Springerplus. 2016 Mar 7;5:286. doi: 10.1186/s40064-016-1891-4. PubMed PMID: 27066323; PubMed Central PMCID: PMC4781818.
12: Lancelot J, Caby S, Dubois-Abdesselem F, Vanderstraete M, Trolet J, Oliveira G, Bracher F, Jung M, Pierce RJ. Schistosoma mansoni Sirtuins: characterization and potential as chemotherapeutic targets. PLoS Negl Trop Dis. 2013 Sep 12;7(9):e2428. doi: 10.1371/journal.pntd.0002428. PubMed PMID: 24069483; PubMed Central PMCID: PMC3772001.
13: Takahashi S, Nakashima Y. Repeated and long-term treatment with physiological concentrations of resveratrol promotes NO production in vascular endothelial cells. Br J Nutr. 2012 Mar;107(6):774-80. doi: 10.1017/S0007114511003588. PubMed PMID: 21791144.
14: Park EY, Woo Y, Kim SJ, Kim DH, Lee EK, De U, Kim KS, Lee J, Jung JH, Ha KT, Choi WS, Kim IS, Lee BM, Yoon S, Moon HR, Kim HS. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding. Int J Biol Sci. 2016 Dec 6;12(12):1555-1567. PubMed PMID: 27994519; PubMed Central PMCID: PMC5166496.
15: Kim TH, Kim HS, Kang YJ, Yoon S, Lee J, Choi WS, Jung JH, Kim HS. Psammaplin A induces Sirtuin 1-dependent autophagic cell death in doxorubicin-resistant MCF-7/adr human breast cancer cells and xenografts. Biochim Biophys Acta. 2015 Feb;1850(2):401-10. doi: 10.1016/j.bbagen.2014.11.007. PubMed PMID: 25445714.
16: Zhao Y, Luo P, Guo Q, Li S, Zhang L, Zhao M, Xu H, Yang Y, Poon W, Fei Z. Interactions between SIRT1 and MAPK/ERK regulate neuronal apoptosis induced by traumatic brain injury in vitro and in vivo. Exp Neurol. 2012 Oct;237(2):489-98. doi: 10.1016/j.expneurol.2012.07.004. PubMed PMID: 22828134.
17: Villalba JM, Alcaín FJ. Sirtuin activators and inhibitors. Biofactors. 2012 Sep-Oct;38(5):349-59. doi: 10.1002/biof.1032. Review. PubMed PMID: 22730114; PubMed Central PMCID: PMC3467333.

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